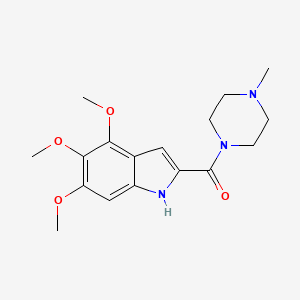
(2-Hydroxyethyl)triethylammonium bromide benzilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)triethylammonium bromide benzilate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a triethylammonium group attached to a hydroxyethyl group, with a bromide ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)triethylammonium bromide benzilate typically involves the reaction of triethylamine with 2-bromoethanol. The reaction proceeds via nucleophilic substitution, where the triethylamine acts as a nucleophile, attacking the electrophilic carbon in 2-bromoethanol, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
(2-Hydroxyethyl)triethylammonium bromide benzilate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, through ion exchange reactions.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halides.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Primary alcohols are the main products.
科学研究应用
(2-Hydroxyethyl)triethylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用机制
The mechanism of action of (2-Hydroxyethyl)triethylammonium bromide benzilate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with ion channels and transport proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- (2-Hydroxyethyl)triethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- Tetrabutylammonium bromide
- Benzyltrimethylammonium chloride
Uniqueness
(2-Hydroxyethyl)triethylammonium bromide benzilate is unique due to its specific combination of a hydroxyethyl group and a triethylammonium group, which imparts distinct physicochemical properties. This combination allows it to act as an effective phase transfer catalyst and interact with biological membranes in a specific manner, making it valuable in both chemical synthesis and biological research.
属性
CAS 编号 |
32341-68-7 |
|---|---|
分子式 |
C22H30BrNO3 |
分子量 |
436.4 g/mol |
IUPAC 名称 |
triethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]azanium;bromide |
InChI |
InChI=1S/C22H30NO3.BrH/c1-4-23(5-2,6-3)17-18-26-21(24)22(25,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,25H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GIGGCFWOBHJNIP-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
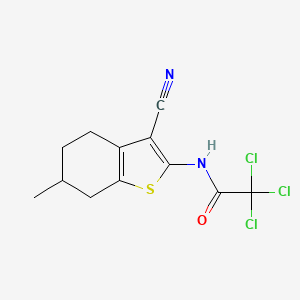
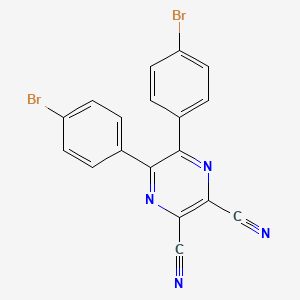
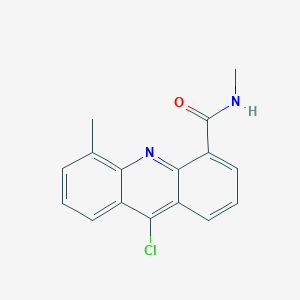
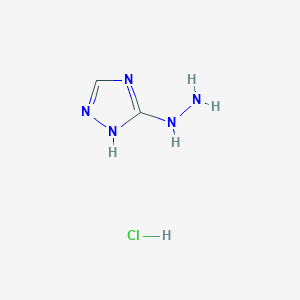



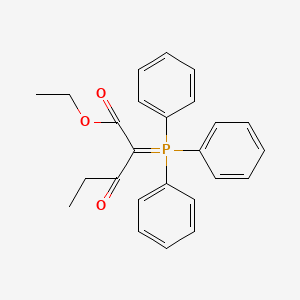

![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
